molecular formula C18H23ClN2O B5417306 (3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol

(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol

Número de catálogo B5417306
Peso molecular: 318.8 g/mol
Clave InChI: CMJIKAJCLCNESU-KBXCAEBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol, also known as TAK-659, is a small molecule inhibitor that has been the focus of extensive research in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), an enzyme that plays a crucial role in the regulation of immune responses.

Mecanismo De Acción

(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol is a selective inhibitor of SYK, an enzyme that plays a crucial role in the regulation of immune responses. SYK is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. By inhibiting SYK, this compound can modulate immune responses and potentially treat diseases that involve dysregulated immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. One study published in the Journal of Pharmacology and Experimental Therapeutics found that this compound inhibited SYK activity in human B cells, resulting in decreased B-cell receptor signaling and cytokine production. Another study published in the Journal of Immunology found that this compound inhibited the activation of mast cells, resulting in decreased histamine release and cytokine production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol is its selectivity for SYK, which allows for targeted modulation of immune responses. Additionally, this compound has demonstrated efficacy in preclinical models of various diseases, suggesting that it may be a promising therapeutic agent. However, one limitation of this compound is its relatively short half-life, which may pose challenges in clinical development.

Direcciones Futuras

There are several potential future directions for research on (3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol. One area of interest is the development of more potent and selective SYK inhibitors that may have improved efficacy and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Métodos De Síntesis

The synthesis method of (3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol has been described in a number of research articles. One such article, published in the Journal of Medicinal Chemistry, outlines a synthetic route that involves the reaction of 8-chloroquinoline-2-carbaldehyde with a piperidine derivative, followed by a series of reactions to form the final product. The authors report a yield of 25% and a purity of 99.5% for the final compound.

Aplicaciones Científicas De Investigación

(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol has been the subject of a number of preclinical and clinical studies, with promising results in the treatment of various diseases. One study published in Cancer Research found that this compound inhibited the growth of B-cell lymphoma cells in vitro and in vivo, suggesting that it may be a potential treatment for this type of cancer. Another study published in the Journal of Allergy and Clinical Immunology found that this compound was effective in reducing inflammation and airway hyperresponsiveness in a mouse model of asthma.

Propiedades

IUPAC Name

(3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O/c1-3-14-11-21(10-9-18(14,2)22)12-15-8-7-13-5-4-6-16(19)17(13)20-15/h4-8,14,22H,3,9-12H2,1-2H3/t14-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJIKAJCLCNESU-KBXCAEBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1(C)O)CC2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CC[C@@]1(C)O)CC2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.